molecular formula C14H18BClO2 B3339775 1-(2-Chlorophenyl)vinylboronic acid pinacol ester CAS No. 1239700-56-1

1-(2-Chlorophenyl)vinylboronic acid pinacol ester

Cat. No. B3339775
CAS RN: 1239700-56-1
M. Wt: 264.56 g/mol
InChI Key: LLYOIGXBMLPFMQ-UHFFFAOYSA-N
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Description

“1-(2-Chlorophenyl)vinylboronic acid pinacol ester” is an organoboron compound used as a building block in cross-coupling reactions . It is also known as “2-[1-(2-Chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” with the empirical formula C14H18BClO2 .


Synthesis Analysis

The synthesis of “1-(2-Chlorophenyl)vinylboronic acid pinacol ester” involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach . The use of vinylboronic acid pinacol ester (VBpin) as a comonomer and post-polymerization oxidation can afford vinyl alcohol (VA)–styrene copolymers .


Molecular Structure Analysis

The molecular structure of “1-(2-Chlorophenyl)vinylboronic acid pinacol ester” can be represented by the SMILES string CC1(C)OB(OC1(C)C)C(=C)c2ccccc2Cl . The InChI key for this compound is LLYOIGXBMLPFMQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

This compound is susceptible to hydrolysis, especially at physiological pH . The kinetics of this reaction are dependent on the substituents in the aromatic ring . It is also involved in “double” Heck-Mizoroki arylation leading to β,β-diarylated vinyl boronates .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point between 33-39 °C . It should be stored at a temperature between 2-8°C . Its molecular weight is 264.56 g/mol .

Mechanism of Action

The compound is employed in a “double” Heck-Mizoroki arylation leading to β,β-diarylated vinyl boronates which react with an additional aryl halide to form Π-extended systems .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, mist or gas, and to use only outdoors or in a well-ventilated area . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

2-[1-(2-chlorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BClO2/c1-10(11-8-6-7-9-12(11)16)15-17-13(2,3)14(4,5)18-15/h6-9H,1H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYOIGXBMLPFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)vinylboronic acid pinacol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Chlorophenyl)vinylboronic acid pinacol ester
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1-(2-Chlorophenyl)vinylboronic acid pinacol ester
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1-(2-Chlorophenyl)vinylboronic acid pinacol ester
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1-(2-Chlorophenyl)vinylboronic acid pinacol ester
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1-(2-Chlorophenyl)vinylboronic acid pinacol ester

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